2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole
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Overview
Description
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group at the 2-position and a 4-ethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzoyl chloride with glycine to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the oxazole ring. The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced oxazole derivatives and modified side chains.
Scientific Research Applications
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3-oxazole
- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole
- 2-(Bromomethyl)-5-(4-ethylphenyl)-1,3-oxazole
Uniqueness
2-(Chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and 4-ethylphenyl groups, which confer specific chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-ethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-2-9-3-5-10(6-4-9)11-8-14-12(7-13)15-11/h3-6,8H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWFXFAQGOAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(O2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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